molecular formula C6H18Cl2N2 B1448712 Hexane-1,5-diamine dihydrochloride CAS No. 71976-70-0

Hexane-1,5-diamine dihydrochloride

Cat. No.: B1448712
CAS No.: 71976-70-0
M. Wt: 189.12 g/mol
InChI Key: NAFREBBBNUFSCH-UHFFFAOYSA-N
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Description

Hexane-1,5-diamine dihydrochloride is a useful research compound. Its molecular formula is C6H18Cl2N2 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Hexane-1,5-diamine dihydrochloride, also known as Hexamethylene diamine, is a small molecule that has been experimentally studied It has been suggested to interact with agmatinase, a putative enzyme found in deinococcus radiodurans .

Biochemical Pathways

It is a monoalkylamine, a class of organic compounds containing a primary aliphatic amine group . This suggests that it may be involved in various biochemical reactions, particularly those involving amine groups.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound. This compound is a stable compound under normal storage conditions .

Biochemical Analysis

Biochemical Properties

Hexane-1,5-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with agmatinase, an enzyme that catalyzes the hydrolysis of agmatine to putrescine and urea. This interaction is crucial for the regulation of polyamine metabolism, which is essential for cell growth and differentiation . Additionally, this compound can interact with other amine oxidases, influencing the metabolism of biogenic amines.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in polyamine biosynthesis and degradation, thereby altering the levels of polyamines within the cell . This modulation can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to agmatinase and other amine oxidases, affecting their activity and, consequently, the levels of polyamines in the cell . This binding can lead to the inhibition or activation of these enzymes, depending on the specific context and concentration of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote cell growth and differentiation by modulating polyamine metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and apoptosis . These threshold effects are important for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyamine biosynthesis and degradation pathways. It interacts with enzymes such as agmatinase and amine oxidases, influencing the levels of polyamines and other metabolites within the cell . These interactions can affect metabolic flux and the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within the cell . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. It can be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it allows the compound to interact

Properties

IUPAC Name

hexane-1,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-6(8)4-2-3-5-7;;/h6H,2-5,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFREBBBNUFSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.